An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trifluorobenzenesulfonyl Chloride
An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trifluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorobenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride of significant interest in synthetic organic chemistry. Its trifluorinated phenyl ring and reactive sulfonyl chloride moiety make it a valuable building block for the synthesis of a wide range of organic compounds, particularly in the fields of medicinal chemistry and materials science. The presence of the three fluorine atoms can impart unique properties to the resulting molecules, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics. This technical guide provides a comprehensive overview of the known chemical properties of 3,4,5-Trifluorobenzenesulfonyl chloride, including its physical characteristics, reactivity, and synthetic applications.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 3,4,5-Trifluorobenzenesulfonyl chloride is presented in the table below. It is important to note that while some experimental data is available from chemical suppliers, other values are computed.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₃O₂S | PubChem[1] |
| Molecular Weight | 230.59 g/mol | PubChem[1] |
| IUPAC Name | 3,4,5-trifluorobenzenesulfonyl chloride | PubChem[1] |
| CAS Number | 351003-43-5 | PubChem[1] |
| Appearance | Clear colorless liquid | LookChem[2] |
| Boiling Point | 76-77 °C | LookChem[2] |
| Density | 1.658 g/mL at 25 °C | LookChem[2] |
| Refractive Index | n20/D 1.4970 | LookChem[2] |
| Flash Point | 74 °F (23.3 °C) | LookChem[2] |
Spectroscopic Data
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of a sulfonyl chloride and a substituted benzene ring. Key expected absorptions include:
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S=O asymmetric and symmetric stretching: ~1375 cm⁻¹ and ~1185 cm⁻¹
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S-Cl stretching: ~575-560 cm⁻¹
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C-F stretching: ~1300-1000 cm⁻¹
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Aromatic C=C stretching: ~1600-1450 cm⁻¹
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Aromatic C-H stretching: ~3100-3000 cm⁻¹
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A single resonance is expected for the two aromatic protons. Due to the electron-withdrawing nature of the fluorine and sulfonyl chloride groups, this signal would appear in the downfield region of the spectrum, likely as a triplet due to coupling with the two meta-fluorine atoms.
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¹³C NMR: Several signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and sulfonyl chloride substituents. Carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants.
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¹⁹F NMR: Two signals are expected for the fluorine atoms. The fluorine at the 4-position will appear as a triplet due to coupling with the two ortho-protons, and the fluorines at the 3- and 5-positions will appear as a doublet due to coupling with the proton at the 2- and 6-positions, respectively.
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Experimental Protocols
Synthesis of 3,4,5-Trifluorobenzenesulfonyl Chloride
A common and effective method for the synthesis of arylsulfonyl chlorides is the Sandmeyer-type reaction of a diazonium salt, which can be prepared from the corresponding aniline. The following is a general procedure adapted for the synthesis of 3,4,5-Trifluorobenzenesulfonyl chloride from 3,4,5-trifluoroaniline.
Reaction Scheme:
Figure 1: General synthetic scheme for 3,4,5-Trifluorobenzenesulfonyl chloride.
Materials:
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3,4,5-Trifluoroaniline
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Sodium nitrite (NaNO₂)
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Concentrated hydrochloric acid (HCl)
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Sulfur dioxide (SO₂)
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Copper(I) chloride (CuCl)
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Ice
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Diethyl ether or other suitable organic solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Diazotization:
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Dissolve 3,4,5-trifluoroaniline in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
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Stir the resulting diazonium salt solution at this temperature for 30 minutes.
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Sulfonylation:
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In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid or another suitable solvent.
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Add copper(I) chloride to this solution to act as a catalyst.
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Cool the sulfur dioxide solution to 5-10 °C.
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Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 20 °C.
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Work-up:
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After the addition is complete and nitrogen evolution has ceased, pour the reaction mixture into a large volume of ice-water.
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The product, 3,4,5-Trifluorobenzenesulfonyl chloride, will separate as an oil or solid.
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Extract the product with a suitable organic solvent such as diethyl ether.
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Wash the organic extracts with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a final wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purification:
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The crude product can be purified by vacuum distillation.
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Chemical Reactivity and Applications
3,4,5-Trifluorobenzenesulfonyl chloride is a versatile reagent primarily used for the introduction of the 3,4,5-trifluorobenzenesulfonyl group into other molecules. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group.
Reactions with Nucleophiles
The sulfonyl chloride group is highly susceptible to nucleophilic attack, making it an excellent reagent for the synthesis of sulfonamides and sulfonate esters.
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Sulfonamide Formation: It reacts readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding sulfonamides. This reaction is of great importance in medicinal chemistry as the sulfonamide functional group is a key pharmacophore in many drugs.
Figure 2: General reaction for the formation of sulfonamides.
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Sulfonate Ester Formation: It reacts with alcohols in the presence of a base to yield sulfonate esters. These esters are good leaving groups in nucleophilic substitution reactions.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly enhance the metabolic stability and lipophilicity of a drug molecule. The electron-withdrawing nature of the three fluorine atoms on the phenyl ring can also influence the pKa of adjacent functional groups and modulate the electronic properties of the molecule, potentially leading to improved pharmacological activity. While specific examples of marketed drugs containing the 3,4,5-trifluorobenzenesulfonyl moiety are not prominent, this building block holds potential for the synthesis of novel therapeutic agents where the unique properties of the trifluorinated ring are desired.
Safety and Handling
3,4,5-Trifluorobenzenesulfonyl chloride is a reactive and corrosive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
3,4,5-Trifluorobenzenesulfonyl chloride is a valuable and reactive building block for organic synthesis. Its key chemical properties are centered around the electrophilic sulfonyl chloride group, which readily reacts with a variety of nucleophiles. The presence of the 3,4,5-trifluorophenyl moiety offers a strategic way to introduce fluorine into molecules, a common strategy in modern drug discovery to enhance pharmacokinetic and pharmacodynamic properties. While detailed experimental data for some of its properties are still to be widely published, the general reactivity patterns and synthetic utility are well-understood, making it a compound of high interest for researchers in both academic and industrial settings.
